1-(2-Chloroethoxy)-3-methoxybenzene
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Overview
Description
1-(2-Chloroethoxy)-3-methoxybenzene is an organic compound with the molecular formula C9H11ClO2 It is a derivative of benzene, where the benzene ring is substituted with a 2-chloroethoxy group and a methoxy group
Mechanism of Action
Mode of Action
The presence of the chloroethoxy and methoxy groups may influence the compound’s lipophilicity, which could affect its ability to cross cell membranes and interact with intracellular targets .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
For instance, the chloroethoxy group may enhance the compound’s lipophilicity, potentially improving its absorption and distribution within the body .
Action Environment
The action, efficacy, and stability of 1-(2-Chloroethoxy)-3-methoxybenzene may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, changes in pH could affect the compound’s ionization state, potentially influencing its interaction with targets and its pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethoxy)-3-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 3-methoxyphenol with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. For example, the reaction can be carried out in the presence of a phase-transfer catalyst to facilitate the transfer of the reactants between different phases, thereby increasing the reaction rate.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethoxy)-3-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 1-(2-ethoxy)-3-methoxybenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Nucleophilic Substitution: Products include 1-(2-aminoethoxy)-3-methoxybenzene, 1-(2-thioethoxy)-3-methoxybenzene, etc.
Oxidation: Products include 1-(2-chloroethoxy)-3-methoxybenzaldehyde and 1-(2-chloroethoxy)-3-methoxybenzoic acid.
Reduction: The major product is 1-(2-ethoxy)-3-methoxybenzene.
Scientific Research Applications
1-(2-Chloroethoxy)-3-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting neurological and inflammatory conditions.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used to study the effects of various substituents on the biological activity of benzene derivatives.
Comparison with Similar Compounds
2-(2-Chloroethoxy)ethanol: A chloroalkoxy alcohol used in the synthesis of pharmaceuticals.
2-Chloroethanol: A simpler compound used as a solvent and chemical intermediate.
1-(2-Chloroethoxy)propane: Another chloroethoxy derivative with different applications.
Uniqueness: 1-(2-Chloroethoxy)-3-methoxybenzene is unique due to the presence of both chloroethoxy and methoxy groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and pharmaceuticals. The compound’s reactivity and potential for further functionalization also contribute to its uniqueness.
Properties
IUPAC Name |
1-(2-chloroethoxy)-3-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZITZAORZBGNDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30486090 |
Source
|
Record name | 1-(2-CHLOROETHOXY)-3-METHOXYBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30486090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102877-31-6 |
Source
|
Record name | 1-(2-CHLOROETHOXY)-3-METHOXYBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30486090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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